molecular formula C20H20O2 B14455123 (Anthracen-9-YL)methyl 2,2-dimethylpropanoate CAS No. 72681-57-3

(Anthracen-9-YL)methyl 2,2-dimethylpropanoate

Cat. No.: B14455123
CAS No.: 72681-57-3
M. Wt: 292.4 g/mol
InChI Key: HZAVXPFJGHVXKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-YL)methyl 2,2-dimethylpropanoate typically involves the esterification of anthracene-9-methanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-YL)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol.

Scientific Research Applications

(Anthracen-9-YL)methyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Anthracen-9-YL)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, its ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A parent compound with similar aromatic properties.

    Anthracene-9-carboxylic acid: A derivative with a carboxylic acid group instead of an ester.

    Anthracene-9-methanol: A related compound with a hydroxyl group.

Uniqueness

(Anthracen-9-YL)methyl 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its combination of aromatic and ester properties makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

72681-57-3

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

anthracen-9-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C20H20O2/c1-20(2,3)19(21)22-13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12H,13H2,1-3H3

InChI Key

HZAVXPFJGHVXKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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